(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid
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Description
(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.276. The purity is usually 95%.
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Scientific Research Applications
Diastereoselective Synthesis of Unsaturated Amino Acids
A synthesis approach has been developed for δ,γ-unsaturated amino acids. Utilizing (R)-tert-butanesulfinamide, glyoxylic acid, and allylboronic acid pinacol ester, researchers achieved the synthesis of (R)-2-((R)-tert-butanesulfinamido)pent-4-enoic acid with high diastereoselectivity. This method showcases the potential of using tert-butoxycarbonyl amino acids in the diastereoselective synthesis of biologically relevant compounds (Sugiyama, Imai, & Ishii, 2013).
Synthesis of β-Amino Acid Derivatives
Lithium (α-methylbenzyl)allylamide has been used for the asymmetric synthesis of unsaturated β-amino acid derivatives, like (3R)-(E)-3-(N-tert-butoxy-carbonyl)aminohex-4-enoate. This process involves a highly stereoselective conjugate addition, showcasing the compound's role in the stereoselective synthesis of amino acid derivatives (Davies, Fenwick, & Ichihara, 1997).
Stereoselective Synthesis of Fluorinated Amino Acids
Stereoselective alkylation methods have been developed for synthesizing γ-fluorinated α-amino acids. For instance, diastereoselective alkylation was performed in the presence of LDA at low temperatures to produce compounds like (+)-(S)-2-amino-4-fluorobutanoic acid. This highlights the compound's utility in the synthesis of fluorinated amino acids, which are valuable in medicinal chemistry (Laue, Kröger, Wegelius, & Haufe, 2000).
C-Alkylation in Peptide Synthesis
The compound has been used in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This process involves the alkylation of peptides with acidic backbone-bound CH groups under mildly basic conditions, demonstrating its potential in peptide synthesis and modification (Matt & Seebach, 1998).
Synthesis of Lipophilic Amino Acids
N-Boc-protected amino acids substituted with a mesityl group have been synthesized, showcasing the compound's role in the synthesis of lipophilic amino acids. This process involves asymmetric epoxidation or aminohydroxylation as the source of chirality. The synthesis pathway underscores the compound's versatility in the creation of structurally complex and lipophilic amino acids (Medina et al., 2000).
Properties
IUPAC Name |
(E)-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(4,5)7-6-8(13)14/h6-7H,1-5H3,(H,12,15)(H,13,14)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLNQRXQTDSQHQ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.